molecular formula C15H14O B2551374 3-phenyl-2,3-dihydro-1H-inden-1-ol CAS No. 30516-40-6

3-phenyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2551374
CAS No.: 30516-40-6
M. Wt: 210.276
InChI Key: DBSYDARJANONJR-UHFFFAOYSA-N
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Description

3-phenyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C15H14O It is a derivative of indene, featuring a phenyl group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-phenyl-2,3-dihydro-1H-inden-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenyl-1-indanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the condensation of benzaldehyde with cyclopentadiene followed by hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and reaction parameters is crucial for the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: 3-phenyl-1-indanone.

    Reduction: 3-phenyl-2,3-dihydro-1H-inden-1-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Indanol: Another derivative of indene, differing by the absence of the phenyl group.

    3-phenyl-1-indanone: An oxidized form of 3-phenyl-2,3-dihydro-1H-inden-1-ol.

    2,3-dihydro-1H-inden-1-ol: Lacks the phenyl group present in this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the phenyl group enhances its stability and allows for diverse functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-phenyl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14-16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSYDARJANONJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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